molecular formula C23H23BrN2O3S B7701024 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide

カタログ番号 B7701024
分子量: 487.4 g/mol
InChIキー: CYFNIHGTGBIULX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide, commonly known as BMS-986142, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been extensively studied for their potential therapeutic applications in various autoimmune and inflammatory diseases. BMS-986142 is a selective JAK1 inhibitor that has shown promising results in preclinical studies.

作用機序

BMS-986142 selectively inhibits 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, which is a key mediator of the signaling pathways involved in inflammation and immune response. By inhibiting 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, BMS-986142 can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation and improve clinical symptoms in preclinical models of autoimmune and inflammatory diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

実験室実験の利点と制限

BMS-986142 is a selective 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 inhibitor, which makes it a valuable tool for studying the role of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 in various biological processes. However, like all small molecule drugs, BMS-986142 has limitations in terms of its specificity and off-target effects. Therefore, it is important to use appropriate controls and experimental designs to ensure the validity of the results obtained with BMS-986142.

将来の方向性

There are several potential future directions for research on BMS-986142. One area of interest is the evaluation of its safety and efficacy in clinical trials for various autoimmune and inflammatory diseases. Another area of interest is the study of its mechanism of action and potential off-target effects, which could help to identify new therapeutic targets and improve its specificity. Additionally, the development of new 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide inhibitors with improved selectivity and efficacy is an active area of research, which could lead to the discovery of new treatments for autoimmune and inflammatory diseases.

合成法

The synthesis of BMS-986142 involves several steps, starting with the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-bromobenzyl 4-chlorobenzenesulfonate. This intermediate is then reacted with 2-phenylethylamine to form 4-bromobenzyl 4-(2-phenylethylamino)benzenesulfonate. Finally, the target compound, BMS-986142, is obtained by reacting this intermediate with acetic anhydride and triethylamine.

科学的研究の応用

BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown significant efficacy in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

特性

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-10-12-20(24)13-11-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNIHGTGBIULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。